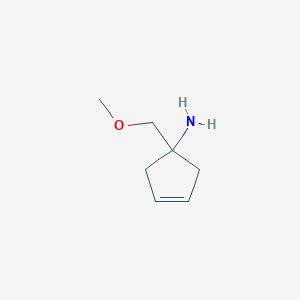

1-(Methoxymethyl)cyclopent-3-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

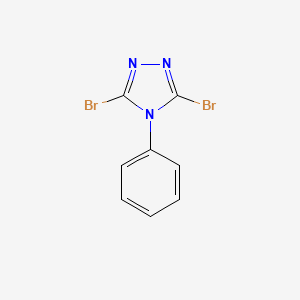

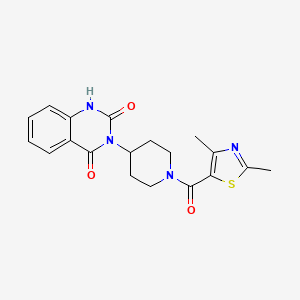

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a chemical compound with the molecular formula C7H13NO .

Molecular Structure Analysis

The molecular structure of “1-(Methoxymethyl)cyclopent-3-en-1-amine” can be represented by the InChI code: 1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 .Physical And Chemical Properties Analysis

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a liquid at room temperature . It has a molecular weight of 142.2 .Applications De Recherche Scientifique

Substance P (NK1) Receptor Antagonism

CP-96,345, a compound structurally related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, is a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibits the binding of substance P and acts as a selective NK1 antagonist, offering potential for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Attachment of Sugars to Proteins

2-Imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), which may incorporate elements similar to 1-(Methoxymethyl)cyclopent-3-en-1-amine, have been developed for attaching sugars to proteins. These IME-thioglycosides react readily with simple amines, amino acids, and proteins without compromising the activity of the proteins, representing a valuable tool for biochemical applications (Lee, Stowell & Krantz, 1976).

Enantioselective Organocatalysis

The enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones, closely related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, has been reported. This process utilizes N-methoxy amide as the nitrogen source and achieves the synthesis of enantioenriched chiral cyclopentenyl amines, which are valuable in medicinal chemistry (Liang et al., 2019).

Enhanced Lipase-Catalyzed N-Acylation

Research into the molecular basis for enhanced lipase-catalyzed N-acylation of 1-phenylethanamine using methoxyacetate revealed insights that could be applied to the study of similar compounds like 1-(Methoxymethyl)cyclopent-3-en-1-amine. This research provides a better understanding of enzymatic reactions involving similar amines (Cammenberg, Hult & Park, 2006).

Kinetics of Reactions with Alicyclic Amines

The kinetic study of reactions between thionocarbonates and alicyclic amines, which may be structurally related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, contributes to a deeper understanding of the reaction mechanisms and dynamics in organic synthesis (Castro et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

1-(methoxymethyl)cyclopent-3-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOVOCFIFMBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)cyclopent-3-en-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)